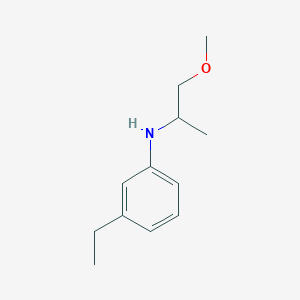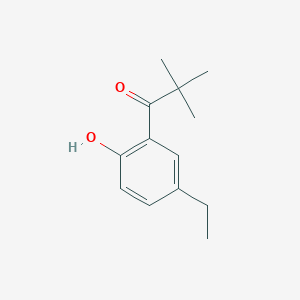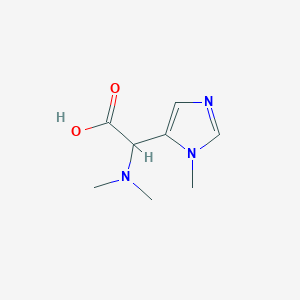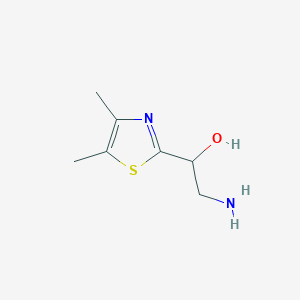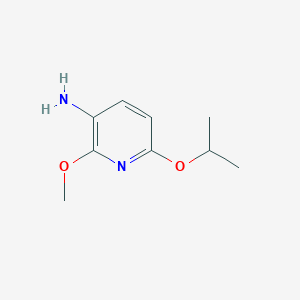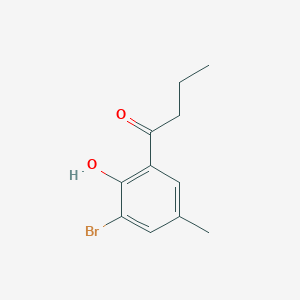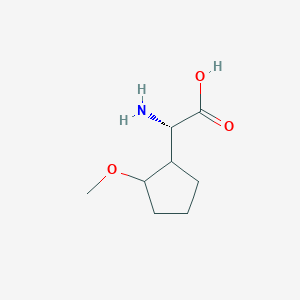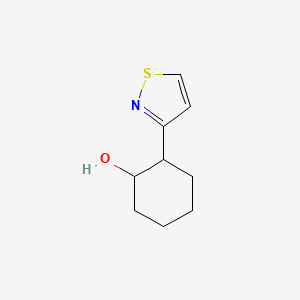
2-(1,2-Thiazol-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Thiazol-3-yl)cyclohexan-1-ol is a compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol structure. One common method involves the reaction of cyclohexanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(1,2-Thiazol-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. Additionally, the compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol
- 4-Hydroxy-4-(thiazol-2-yl)cyclohexan-1-one
- 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Uniqueness
2-(1,2-Thiazol-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the thiazole ring and the hydroxyl group on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(1,2-thiazol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-9-4-2-1-3-7(9)8-5-6-12-10-8/h5-7,9,11H,1-4H2 |
InChI Key |
FSUKDEHQYIJJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde](/img/structure/B13298460.png)
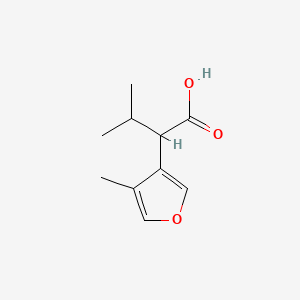
![2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13298464.png)
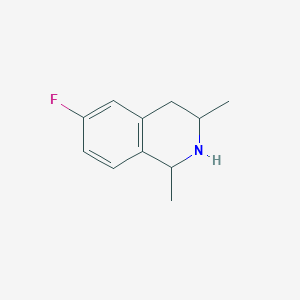
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol](/img/structure/B13298499.png)
